molecular formula C18H21BrN2O2 B14777391 Ethyl 1-(3-bromophenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylate

Ethyl 1-(3-bromophenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No.: B14777391
M. Wt: 377.3 g/mol
InChI Key: MQNPVXYQDQTJCM-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a cyclohexyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-(3-Chloro-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-(3-Bromo-phenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness

1-(3-Bromo-phenyl)-5-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the combination of the bromine atom, cyclohexyl group, and ethyl ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

ethyl 1-(3-bromophenyl)-5-cyclohexylpyrazole-4-carboxylate

InChI

InChI=1S/C18H21BrN2O2/c1-2-23-18(22)16-12-20-21(15-10-6-9-14(19)11-15)17(16)13-7-4-3-5-8-13/h6,9-13H,2-5,7-8H2,1H3

InChI Key

MQNPVXYQDQTJCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCCCC3

Origin of Product

United States

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